molecular formula C10H6BrI B12516773 7-Bromo-1-iodonaphthalene

7-Bromo-1-iodonaphthalene

Cat. No.: B12516773
M. Wt: 332.96 g/mol
InChI Key: NZINGQBPWPWXMG-UHFFFAOYSA-N
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Description

7-Bromo-1-iodonaphthalene (C₁₀H₆BrI) is a dihalogenated naphthalene derivative featuring bromine and iodine substituents at the 7- and 1-positions, respectively. This compound is of interest in organic synthesis due to the distinct electronic and steric effects imparted by the halogen atoms, which influence its reactivity in cross-coupling reactions, photophysical properties, and solubility behavior.

Properties

Molecular Formula

C10H6BrI

Molecular Weight

332.96 g/mol

IUPAC Name

7-bromo-1-iodonaphthalene

InChI

InChI=1S/C10H6BrI/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H

InChI Key

NZINGQBPWPWXMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C(=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-iodonaphthalene typically involves halogenation reactions. One common method is the bromination of 1-iodonaphthalene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow technology to enhance safety and efficiency. This method involves the use of a packed-bed column containing activated magnesium, which facilitates the Grignard reaction of aryl halides with electrophiles. This approach minimizes the risks associated with handling reactive intermediates and allows for better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-iodonaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-1-iodonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1-iodonaphthalene in chemical reactions involves the activation of the carbon-halogen bonds, which facilitates the substitution or coupling processes. The presence of both bromine and iodine atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Cross-Coupling Reactions

  • Iodine as a Superior Leaving Group: The iodine atom at position 1 in this compound is more reactive in Suzuki-Miyaura and Ullmann couplings compared to bromine. For example, J. Britton et al. (2017) demonstrated that aryl iodides undergo coupling at lower temperatures and with higher yields than bromides .
  • Regioselectivity: Braddock et al. (2004) highlighted that steric hindrance at the 1-position of naphthalene can slow substitution, but iodine’s stronger leaving-group ability often compensates for this .

Electrophilic Substitution

  • Bromine Directivity: The bromine at position 7 deactivates the ring, directing electrophiles to the less hindered 2- or 4-positions. This contrasts with 1-bromo-2-naphthol, where hydroxyl groups enhance electrophilic substitution at adjacent positions .

Photophysical Behavior

  • X. He et al. (2018) observed similar effects in iodinated polyaromatic hydrocarbons .

Biological Activity

7-Bromo-1-iodonaphthalene is a polycyclic aromatic compound that has garnered attention for its unique halogenated structure and potential biological activities. This compound, characterized by the presence of both bromine and iodine atoms, is utilized in various chemical reactions, particularly in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and material science.

The molecular formula of this compound is C10H6BrIC_{10}H_6BrI, with a molecular weight of approximately 292.06 g/mol. The compound features a naphthalene core with halogen substituents that significantly influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to the reactivity of its halogen substituents. The carbon-halogen bonds can undergo various substitution reactions, making the compound a versatile intermediate in organic synthesis. These reactions can lead to the formation of bioactive compounds that may interact with biological targets, including enzymes and receptors.

Biological Activity Studies

Research has indicated that halogenated naphthalene derivatives, including this compound, can affect metabolic pathways and enzyme activities. Notably, studies have shown that halogen atoms can enhance binding affinities to specific biological targets, suggesting potential pharmacological applications.

Case Studies

  • Enzyme Interaction :
    • A study explored the interaction of this compound with fungal enzymes, revealing altered metabolic pathways indicative of its influence on biotransformation processes.
    • The compound's halogen substituents were found to play a significant role in enhancing enzyme binding, leading to increased metabolic activity.
  • Pharmacological Potential :
    • Research into fluorinated naphthalene derivatives has highlighted their potential as drug candidates due to their ability to modulate biological activity through interactions with various receptors .
    • Compounds structurally related to this compound have shown promise in drug development, particularly in targeting specific pathways involved in disease mechanisms.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
1-BromonaphthaleneC10H7BrC_{10}H_7BrLacks iodine; less reactive in coupling reactions
2-Bromo-1-iodonaphthaleneC10H6BrIC_{10}H_6BrIDifferent substitution pattern; affects reactivity
7-IodonaphthaleneC10H7IC_{10}H_7IIodine only; different reactivity profile

The presence of both bromine and iodine in this compound provides distinct electronic properties that enhance its reactivity compared to other halogenated naphthalenes. This dual halogenation allows for versatile applications in organic synthesis and potential interactions within biological systems.

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